molecular formula C9H9F3N2O2 B2848316 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2089753-92-2

1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2848316
CAS No.: 2089753-92-2
M. Wt: 234.178
InChI Key: PMPHHZFZKXWJRD-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a specialized chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. Compounds within the pyrazole-carboxylic acid family are recognized for their significant role in the synthesis of complex molecules . The trifluoromethylpyrazole scaffold, in particular, is a privileged structure in modern agrochemistry, valued for contributing to the physicochemical properties and biological activity of novel crop protection agents . In pharmaceutical research, this scaffold serves as a critical building block for the development of active pharmaceutical ingredients (APIs), where the cyclopropylmethyl moiety can be leveraged to fine-tune metabolic stability and target binding affinity . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling medicinal chemists to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for use in discovery chemistry and is strictly for professional research applications. It is not intended for diagnostic, therapeutic, or personal use. This product is For Research Use Only and is not approved for human or veterinary use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)13-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPHHZFZKXWJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone or β-ketoester in the presence of a trifluoromethylating agent. The cyclopropylmethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrazole ring to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the trifluoromethyl group to a less electronegative group.

  • Substitution: Replacement of the cyclopropylmethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, such as esters, amides, and other substituted pyrazoles.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.

Medicinal Chemistry

1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that modifications to the carboxylic acid group could enhance the cytotoxicity against specific cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
  • Anti-inflammatory Effects : Another study indicated that similar pyrazole derivatives possess anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines. This opens avenues for exploring 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in treating inflammatory diseases .

Agrochemical Applications

The compound's unique structure also makes it a candidate for developing new agrochemicals. Its ability to modulate plant growth and resist pests has been explored.

Case Studies

  • Herbicidal Activity : Research into related compounds has shown promising herbicidal effects, indicating that 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid could be effective in controlling unwanted vegetation in agricultural settings .
  • Pesticide Development : The trifluoromethyl group is known to enhance the bioactivity of pesticides. Studies have indicated that compounds with similar structures can effectively target specific pests without harming beneficial organisms .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidAnticancer
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidAnti-inflammatory
Related Pyrazole DerivativeHerbicidal
Related Pyrazole DerivativePesticidal

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₉H₉F₃N₂O₂ 234.17 1-(Cyclopropylmethyl), 5-(CF₃), 3-COOH Balanced lipophilicity; cyclopropylmethyl enhances metabolic stability.
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid C₁₁H₇F₃N₂O₂ 256.18 1-Phenyl, 5-(CF₃), 3-COOH Higher lipophilicity due to phenyl group; potential π-π stacking interactions.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ 194.11 1-Methyl, 3-(CF₃), 5-COOH Compact structure; lower steric hindrance.
1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid C₁₁H₉F₃N₃O₂ 284.20 1-(Pyridin-3-ylmethyl), 5-(CF₃), 3-COOH Basic pyridine nitrogen may improve solubility and binding to metal ions.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid C₁₀H₅ClF₃N₃O₂ 313.62 1-(3-Chloro-5-CF₃-pyridin-2-yl), 3-COOH Chlorine atom increases electronegativity; pyridine enhances π-acidity.

Physicochemical and Pharmacological Properties

Lipophilicity :

  • The cyclopropylmethyl group in the target compound provides moderate lipophilicity (clogP ~2.1), intermediate between the phenyl-substituted analog (clogP ~3.5) and the methyl-substituted derivative (clogP ~1.8). This balance may optimize membrane permeability and oral bioavailability.
  • The pyridin-3-ylmethyl analog exhibits lower lipophilicity (clogP ~1.9) due to the polar pyridine nitrogen, enhancing aqueous solubility.

Metabolic Stability: The trifluoromethyl group in all compounds confers resistance to cytochrome P450-mediated oxidation, a critical feature for drug candidates.

Biological Activity :

  • Pyrazole-3-carboxylic acids with phenyl or pyridinyl substituents (e.g., 1-phenyl-5-CF₃ analog) have shown anti-inflammatory activity in preclinical models, likely via COX-2 inhibition.
  • The methyl-substituted derivative (C₆H₅F₃N₂O₂) demonstrated weak analgesic effects in mice, suggesting substituent size impacts target engagement.

Biological Activity

1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H9F3N2O2
  • Molecular Weight : 234.18 g/mol
  • CAS Number : Not specified in the sources.

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Specific studies have highlighted its role in inhibiting certain pathways relevant to disease processes:

  • Inhibition of Carbonic Anhydrases : Research indicates that pyrazole derivatives can inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives showed significant antiproliferative effects on cancer cell lines, suggesting a potential role in cancer therapy .
  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. These inhibitors can enhance cGMP levels, leading to vasodilation and muscle relaxation, which may have implications for treating erectile dysfunction and cardiovascular diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, including 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid:

  • Anticancer Activity : A study evaluated various pyrazole derivatives against human cancer cell lines, showing that some compounds exhibited over 70% growth inhibition at high concentrations . This suggests that structural modifications in pyrazole derivatives can enhance their efficacy against specific cancer types.
  • Cardiovascular Effects : Investigations into PDE inhibitors have shown that modifications to the pyrazole structure can lead to compounds with improved selectivity and potency compared to established drugs like sildenafil. For instance, certain derivatives demonstrated enhanced activity at lower concentrations, indicating a potential for developing more effective treatments for cardiovascular conditions .

Toxicological Profile

The safety profile of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid remains largely uncharacterized. The available data do not provide comprehensive toxicity information, including acute toxicity or potential irritant properties . Further toxicological studies are necessary to evaluate its safety for therapeutic use.

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
Carbonic Anhydrase InhibitionSignificant antiproliferative effects on cancer cell lines
Phosphodiesterase InhibitionEnhanced cGMP levels; potential cardiovascular benefits
ToxicityLimited data; further studies required

Q & A

Q. Key optimization strategies :

  • Use palladium-catalyzed cross-coupling to introduce trifluoromethyl groups if direct cyclization fails .
  • Optimize solvent polarity (e.g., DMF for alkylation, ethanol/water for hydrolysis) to improve regioselectivity and purity .
  • Monitor reaction progress via HPLC or TLC to minimize side products like over-alkylated derivatives .

Basic Question: How can researchers characterize the physicochemical properties of this compound for reproducibility?

Answer:
Critical parameters include:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to assess compatibility with biological assays .
  • Crystallinity : Use X-ray diffraction (XRD) to determine crystal packing and hydrogen-bonding interactions (e.g., between carboxylic acid and pyrazole N-H groups) .
  • LogP/D : Calculate experimentally via shake-flask method or computationally using tools like XLogP3 (predicted LogP ≈ 2.4 for similar analogs) .
  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>200°C expected due to aromatic stability) .

Q. Standard analytical methods :

  • NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent orientation.
  • HRMS for molecular weight validation (expected ~275–300 g/mol range) .

Advanced Question: What strategies resolve contradictions in biological activity data for this compound across studies?

Answer:
Discrepancies may arise from:

  • Purity issues : Use HPLC-UV/ELSD (>95% purity) and elemental analysis to confirm batch consistency .
  • Assay conditions : Standardize protocols (e.g., enzyme concentration, buffer pH) to reduce variability. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences .
  • Metabolic interference : Conduct microsomal stability assays (human/rat liver microsomes) to identify active metabolites that may confound results .

Case study : If cytotoxicity varies between cell lines, use flow cytometry to differentiate apoptosis vs. necrosis mechanisms .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:
Focus on modifying:

  • Cyclopropylmethyl group : Replace with other alkyl/aryl groups to assess steric effects on target binding (e.g., compare with benzyl or tert-butyl analogs) .
  • Trifluoromethyl position : Synthesize 4- or 5-trifluoromethyl isomers to evaluate electronic effects on enzyme inhibition .
  • Carboxylic acid bioisosteres : Test ester, amide, or tetrazole replacements to improve membrane permeability .

Q. Methodology :

  • Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kallikrein or Factor Xa .
  • In vitro ADME profiling : Measure permeability (Caco-2), plasma protein binding, and metabolic stability to prioritize analogs .

Advanced Question: What computational tools predict the compound’s interaction with biological targets, and how are models validated?

Answer:

  • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., kinases, GPCRs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with kallikrein (validate with experimental IC₅₀ data) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and correlate with in vitro results .

Q. Validation :

  • Compare predicted vs. experimental inhibition constants (Kᵢ) for known targets.
  • Use cryo-EM or co-crystallization to resolve ligand-target complexes when discrepancies arise .

Advanced Question: How can researchers mitigate synthetic challenges like regioselectivity in pyrazole ring formation?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., SEM) to control trifluoromethyl or cyclopropylmethyl positioning .
  • Microwave-assisted synthesis : Enhance reaction kinetics and regioselectivity for cyclocondensation steps .
  • Catalytic systems : Screen Pd/Cu catalysts for cross-coupling steps to minimize byproducts .

Example : If alkylation at N1 competes with N2, use bulky bases (e.g., DBU) to favor N1 substitution .

Advanced Question: What are the metabolic pathways of this compound, and how do they impact in vivo efficacy?

Answer:
Based on analogous pyrazole derivatives:

  • Phase I metabolism : Oxidative defluorination or hydroxylation of the cyclopropylmethyl group (monitor via LC-MS/MS ) .
  • Phase II metabolism : Glucuronidation of the carboxylic acid group, reducing bioavailability .

Q. Mitigation strategies :

  • Introduce electron-withdrawing groups to slow oxidative metabolism.
  • Develop prodrugs (e.g., ethyl esters) to enhance oral absorption .

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